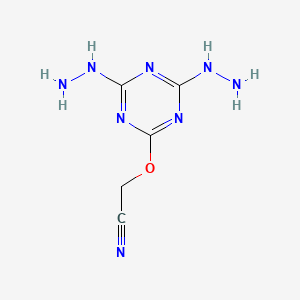
Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of cyanuric chloride with hydrazine derivatives. The process can be summarized as follows:
Initial Reaction: Cyanuric chloride is reacted with hydrazine hydrate under controlled conditions to form 4,6-dihydrazino-1,3,5-triazine.
Substitution Reaction: The resulting compound is then reacted with acetonitrile in the presence of a base to form Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.
科学的研究の応用
Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor properties.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antitumor activity may be due to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells.
類似化合物との比較
Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Uniqueness
Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
137522-84-0 |
|---|---|
分子式 |
C5H8N8O |
分子量 |
196.17 g/mol |
IUPAC名 |
2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C5H8N8O/c6-1-2-14-5-10-3(12-7)9-4(11-5)13-8/h2,7-8H2,(H2,9,10,11,12,13) |
InChIキー |
UHVGATBXGLGZHT-UHFFFAOYSA-N |
正規SMILES |
C(C#N)OC1=NC(=NC(=N1)NN)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















